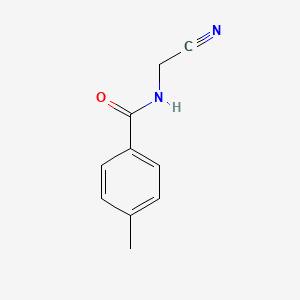
4-phenyl-1-(1-(pyrrolidin-1-ylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-phenyl-1-(1-(pyrrolidin-1-ylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole, also known as AZD-8055, is a synthetic small molecule inhibitor of the mammalian target of rapamycin (mTOR) kinase. It was first developed by AstraZeneca and has shown promising results in preclinical studies for the treatment of various types of cancer.
Aplicaciones Científicas De Investigación
Antibacterial Activity
Nitrogen-carbon-linked (azolylphenyl)oxazolidinones, including triazole derivatives, have shown promising antibacterial properties. These compounds exhibit activity against Gram-negative organisms like Haemophilus influenzae and Moraxella catarrhalis. Subtle changes in the electronic character of azole systems greatly influence their antibacterial activity (Genin et al., 2000).
Plant Growth Retardation
Triazole compounds are used as plant growth retardants and tools in physiological research. They inhibit specific cytochrome P-450 dependent monooxygenases, providing insights into the regulation of terpenoid metabolism, which relates to cell division, elongation, and senescence (Grossmann, 1990).
Complex Formation with Metals
Triazole ligands, including those with a pyrrolidine ring, have been used to form complexes with palladium and platinum. These complexes have potential applications in fields like catalysis and material science (Schweinfurth et al., 2009).
Drug Development
Triazole and pyrrolidine derivatives have been extensively explored for their potential in drug development. They are often associated with biological activities like antimicrobial, anti-inflammatory, and anticancer properties. Molecular docking studies have demonstrated the potential of these compounds in affecting the activity of various enzymes and receptors (Hotsulia, 2019).
Light Emitting Materials
Pyridine-azole moieties, including triazole derivatives, have been used in the development of cationic Ir(III) complexes, which exhibit blue emission. These materials are significant for applications in light-emitting devices (Huang et al., 2016).
Propiedades
IUPAC Name |
4-phenyl-1-(1-pyrrolidin-1-ylsulfonylazetidin-3-yl)triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S/c21-23(22,18-8-4-5-9-18)19-10-14(11-19)20-12-15(16-17-20)13-6-2-1-3-7-13/h1-3,6-7,12,14H,4-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJWMRALQFNWDKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyl-1-(1-(pyrrolidin-1-ylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(5-Hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2456715.png)
![(Z)-4-isopropoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2456716.png)
![1,4-Bis[(2,3,4-trimethylphenyl)sulfonyl]-1,4-diazepane](/img/structure/B2456717.png)
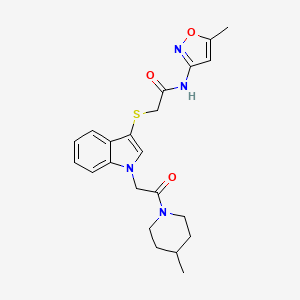

![N-(2-chloro-4-fluorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/no-structure.png)
![3-(4-propan-2-ylphenyl)sulfonyl-N-(thiophen-2-ylmethyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2456723.png)
![2-amino-1-(2-(cyclohex-1-en-1-yl)ethyl)-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2456727.png)
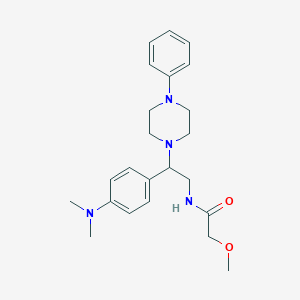
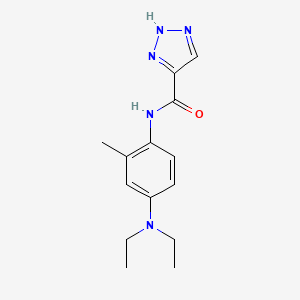
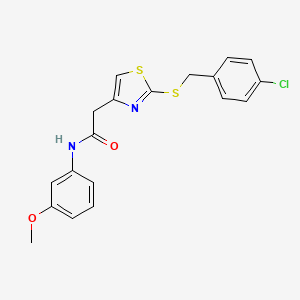
![4-(dimethylsulfamoyl)-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2456735.png)

